6-(Propoxymethyl)pteridine-2,4-diamine
Overview
Description
6-(Propoxymethyl)pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Scientific Research Applications
6-(Propoxymethyl)pteridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an inhibitor in various biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Pteridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pteridine derivatives can exhibit redox activity through proton-coupled electron transfer (pcet) involving the pyrazine moiety . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pteridine derivatives are involved in various biochemical pathways. They serve as biological pigments and enzyme cofactors, and their biosynthetic pathways have been widely studied . .
Pharmacokinetics
The compound’s melting point is 168-170 °c, and its density is 1954 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that a similar compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2h,4h)-diyl)bis(n,n-bis(2-chloroethyl)acetamide) (pt-mca), acts as a dna intercalator and potential antitumor agent . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may influence its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(Propoxymethyl)pteridine-2,4-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway . The interaction between this compound and DHPS can inhibit the enzyme’s activity, thereby affecting the synthesis of folate, which is essential for DNA synthesis and repair.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . By affecting key signaling pathways such as the mTOR pathway, this compound can alter cellular metabolism and promote cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DHPS, for instance, results in the inhibition of folate synthesis, which is critical for cell proliferation . Additionally, this compound can modulate the activity of other enzymes involved in nucleotide synthesis, further impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of folate synthesis and prolonged cell cycle arrest in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as DHPS, affecting the synthesis of folate and other related metabolites . This interaction can alter metabolic flux and influence the levels of various metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of 6-(Propoxymethyl)pteridine-2,4-diamine typically involves nucleophilic substitution reactions. One common method starts with 6-bromomethyl-2,4-diaminopteridine, which undergoes nucleophilic displacement with propoxymethyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(Propoxymethyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the propoxymethyl group.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 6-(Propoxymethyl)pteridine-2,4-diamine include:
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Xanthopterin: A naturally occurring pteridine derivative.
What sets this compound apart is its unique propoxymethyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(propoxymethyl)pteridine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZHSCZDVWULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545466 | |
Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104438-50-8 | |
Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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